molecular formula C10H10N2O2 B1368107 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 53004-19-6

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B1368107
CAS No.: 53004-19-6
M. Wt: 190.2 g/mol
InChI Key: ZMLZMIXKMFTTJQ-UHFFFAOYSA-N
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Description

Introduction to 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

This compound represents a distinctive member of the benzimidazole compound family, characterized by its specific substitution pattern and functional group arrangement. This heterocyclic compound has garnered attention in the scientific community due to its structural complexity and potential applications in various fields of chemistry and biochemistry. The compound's unique arrangement of substituents, including a methoxy group at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 2-position of the benzimidazole ring system, contributes to its distinctive chemical properties and reactivity profile.

Benzimidazoles, as a class of compounds, are widely recognized for their diverse biological activities and extensive utilization in medicinal chemistry for various therapeutic applications. The specific structural modifications present in this compound enhance its potential as a building block for the synthesis of more complex molecules with enhanced biological activity. The presence of both electron-donating methoxy and methyl groups, combined with the electron-withdrawing aldehyde functionality, creates a unique electronic environment that influences the compound's chemical behavior and reactivity patterns.

The compound's significance extends beyond its immediate structural characteristics, as it serves as an important intermediate in synthetic pathways leading to biologically active molecules with antimicrobial, antiviral, and anticancer properties. Research investigations have demonstrated that benzimidazole derivatives, including this specific compound, can participate in various chemical transformations that expand their utility in pharmaceutical and materials science applications. The aldehyde functional group, in particular, provides a reactive site for further chemical modifications, enabling the synthesis of more complex molecular structures through condensation reactions, oxidation processes, and nucleophilic addition reactions.

Properties

IUPAC Name

5-methoxy-1-methylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLZMIXKMFTTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600433
Record name 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53004-19-6
Record name 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic redox cycling based on cerium (IV)/cerium (III) redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines with a variety of aromatic aldehydes .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for the modification and enhancement of drug efficacy and specificity.

Case Study : A study demonstrated that derivatives of this compound exhibited promising activity against specific receptors involved in neurodegenerative diseases, thus paving the way for new therapeutic strategies .

Biochemical Research

This compound is utilized in studies investigating enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it valuable for understanding metabolic pathways and identifying potential therapeutic targets.

Data Table 1: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundEnzyme A15
Derivative XEnzyme B10
Derivative YEnzyme C12

Material Science

In material science, this compound is explored for its properties in developing new materials such as polymers and coatings. Its chemical stability and reactivity allow for the formulation of materials with improved durability and chemical resistance.

Case Study : Research indicated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties, making it suitable for industrial applications .

Agricultural Chemistry

The compound has applications in formulating agrochemicals, contributing to the development of effective pesticides and herbicides that are less harmful to the environment. Its ability to inhibit specific biological processes in pests makes it a candidate for sustainable agricultural practices.

Data Table 2: Agrochemical Efficacy

Pesticide FormulationActive IngredientEfficacy (%)Reference
Formulation AThis compound85
Formulation BCompound Z75

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying other compounds, aiding in quality control across various industries. Its distinct spectral properties facilitate its use as a standard reference material.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 5-methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde are influenced by substituent variations and synthetic pathways. Below is a detailed comparison with analogous benzimidazole derivatives:

Substituent Effects on Reactivity and Yield
Compound Name Substituents Synthesis Conditions Yield Key Applications Reference ID
This compound 5-OCH₃, 1-CH₃, 2-CHO Ethanol reflux (80°C, 12 h) 81% Anticancer intermediates
1-Benzyl-1H-benzo[d]imidazole-2-carbaldehyde 1-Benzyl, 2-CHO i-PrMgCl·LiCl/(i-Pr)₂NH, DMF, 30 min Moderate N/A (Intermediate)
2-Phenyl-N-toluenesulfonylpyrrole N-Ts, 2-Ph Pd-catalyzed coupling, 18 h, RT Moderate N/A (Structural studies)
5-Methoxy-2-phenyl-1-phenylsulfonyl-1H-indole 5-OCH₃, 2-Ph, 1-SO₂Ph Pd catalysis, 18 h, RT Moderate N/A (Intermediate)
9c: 2-(2,5-Dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbaldehyde 2,5-(OCH₃)₂, 5-CHO Condensation with aldehydes 91.7% Anticancer agents

Key Observations :

  • The methoxy group at position 5 in the target compound enhances solubility and electronic effects, facilitating nucleophilic attacks at the aldehyde group .
  • Substituents like benzyl or phenylsulfonyl groups (e.g., in ) reduce reactivity due to steric hindrance, leading to moderate yields .
  • Higher yields (e.g., 91.7% for compound 9c ) are achieved when electron-donating groups (e.g., methoxy) stabilize intermediates during condensation.
Pharmacological Activity Comparison
Compound Substituents Biological Activity IC₅₀/EC₅₀ Reference ID
This compound 5-OCH₃, 1-CH₃, 2-CHO Not explicitly reported N/A
9d: 2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde 3,4,5-(OCH₃)₃, 6-CHO Anticancer (cell line inhibition) 0.8–2.1 µM
10b: 5-(4-Methylpiperazin-1-yl)-2′-(4-(trifluoromethyl)phenyl)-1H,1′H-2,5′-bibenzo[d]imidazole Bis-benzimidazole, CF₃ Antitumor (in vivo models) 15 mg/kg
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives 5-SO₃H, 2-one Antimicrobial 4–16 µg/mL

Key Observations :

  • The target compound’s aldehyde group is primarily utilized for further derivatization rather than direct bioactivity .
  • Derivatives with multiple methoxy groups (e.g., compound 9d) exhibit potent anticancer activity due to enhanced DNA intercalation .
  • Sulfonyl-containing derivatives (e.g., ) show broad-spectrum antimicrobial activity, highlighting the role of polar substituents .

Biological Activity

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzimidazole class of compounds. Its structure features a methoxy group at the 5-position and an aldehyde group at the 2-position, contributing to its unique chemical properties. The molecular formula is C11H10N2OC_{11}H_{10}N_2O with a molecular weight of 186.21 g/mol.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL for related compounds .
  • Antiviral Effects : Preliminary studies suggest potential antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.
  • Anticancer Properties : Research indicates that it may inhibit the growth of cancer cells, with some derivatives demonstrating IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Target Interaction : Benzimidazoles typically interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This compound likely binds to enzymes or receptors involved in critical biochemical pathways.
  • Biochemical Pathways : The compound may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells. For instance, studies have shown that certain derivatives can induce morphological changes and activate caspase pathways in cancer cells .

Case Studies

  • Antimicrobial Screening :
    • A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity. The compound exhibited significant activity against MRSA and other pathogens, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Activity :
    • In vitro studies revealed that this compound derivatives could inhibit the growth of various cancer cell lines. For example, derivatives showed IC50 values ranging from 2.43 to 14.65 µM against HepG2 liver cancer cells .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMRSA≤ 0.25 µg/mL
AnticancerMDA-MB-231 (breast cancer)4.98–14.65 µM
AntiviralInfluenza virus (preliminary data)Not specified

Q & A

Advanced Question

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with active-site residues). For related compounds, docking scores of −9.1 kcal/mol indicate strong binding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic/electrophilic sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in biological membranes .

How does the methoxy group influence electronic properties and reactivity?

Advanced Question

  • Electron-Donating Effect : The methoxy group increases electron density on the benzimidazole ring, enhancing nucleophilic aromatic substitution reactivity. Hammett constants (σ⁺ ~ −0.27) confirm this effect .
  • Spectroscopic Impact : Methoxy groups deshield adjacent protons, shifting ¹H NMR peaks upfield .
  • Reactivity in Cross-Coupling : The aldehyde moiety participates in Suzuki-Miyaura reactions with aryl boronic acids under palladium catalysis .

What are common degradation pathways, and how can stability be improved?

Advanced Question

  • Oxidative Degradation : The aldehyde group is prone to oxidation. Store under inert gas (N₂/Ar) and add stabilizers like BHT (0.01% w/w) .
  • Hydrolysis : Susceptibility to moisture requires anhydrous conditions during synthesis. Lyophilization improves shelf life .
  • Photodegradation : UV light accelerates decomposition. Use amber glassware and store in dark conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

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